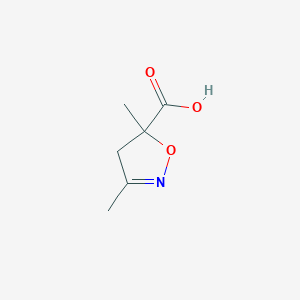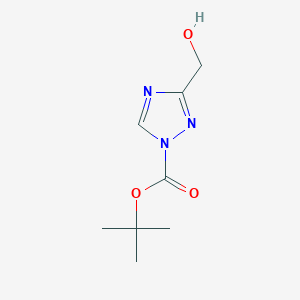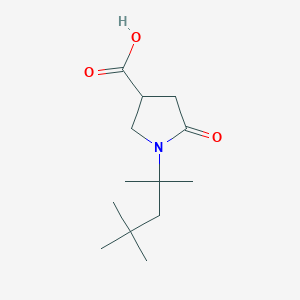
3,5-二甲基-4,5-二氢异噁唑-5-羧酸
描述
3,5-DIMETHYL-4,5-DIHYDRO-5-ISOXAZOLECARBOXYLIC ACID is a heterocyclic compound featuring a five-membered ring with one oxygen and one nitrogen atom. This compound is part of the isoxazole family, which is known for its significant biological and chemical properties. Isoxazoles are commonly found in various pharmaceuticals due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
科学研究应用
3,5-DIMETHYL-4,5-DIHYDRO-5-ISOXAZOLECARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its anti-inflammatory properties and potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
Target of Action
Isoxazoles bind to biological targets based on their chemical diversity .
Mode of Action
Isoxazoles generally interact with their targets through various mechanisms, depending on the functional groups attached to the isoxazole ring .
Biochemical Pathways
Isoxazoles are known to influence a variety of biochemical pathways due to their diverse chemical structures .
Result of Action
Isoxazoles are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .
生化分析
Biochemical Properties
3,5-Dimethyl-4,5-dihydro-isoxazole-5-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of other biomolecules. The nature of these interactions often involves the binding of 3,5-Dimethyl-4,5-dihydro-isoxazole-5-carboxylic acid to the active sites of enzymes, thereby influencing their activity. This compound can act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of 3,5-Dimethyl-4,5-dihydro-isoxazole-5-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3,5-Dimethyl-4,5-dihydro-isoxazole-5-carboxylic acid has been shown to affect the expression of genes involved in metabolic processes, leading to changes in the levels of key metabolites. Additionally, it can alter cell signaling pathways, which in turn affects cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 3,5-Dimethyl-4,5-dihydro-isoxazole-5-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific context. Furthermore, 3,5-Dimethyl-4,5-dihydro-isoxazole-5-carboxylic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dimethyl-4,5-dihydro-isoxazole-5-carboxylic acid can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 3,5-Dimethyl-4,5-dihydro-isoxazole-5-carboxylic acid can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 3,5-Dimethyl-4,5-dihydro-isoxazole-5-carboxylic acid vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic processes or improving cellular function. At high doses, it can exhibit toxic or adverse effects, including cellular damage or disruption of normal metabolic pathways. Threshold effects have been observed, where the compound’s impact changes significantly at specific dosage levels .
Metabolic Pathways
3,5-Dimethyl-4,5-dihydro-isoxazole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in the synthesis and degradation of various biomolecules. These interactions can affect metabolic flux and the levels of specific metabolites within cells. For example, 3,5-Dimethyl-4,5-dihydro-isoxazole-5-carboxylic acid can influence the activity of enzymes involved in amino acid metabolism, leading to changes in the concentrations of key amino acids .
Transport and Distribution
Within cells and tissues, 3,5-Dimethyl-4,5-dihydro-isoxazole-5-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments or tissues. The compound’s distribution can affect its overall activity and function, as it may accumulate in areas where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 3,5-Dimethyl-4,5-dihydro-isoxazole-5-carboxylic acid is critical for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall impact on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-DIMETHYL-4,5-DIHYDRO-5-ISOXAZOLECARBOXYLIC ACID typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature . Another approach involves the use of microwave irradiation to reduce reaction time and improve yields .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.
化学反应分析
Types of Reactions: 3,5-DIMETHYL-4,5-DIHYDRO-5-ISOXAZOLECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oximes or other oxidized derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Introduction of different substituents at various positions on the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like tert-butyl nitrite or isoamyl nitrite under conventional heating conditions.
Reduction: Use of reducing agents such as sodium borohydride.
Substitution: Reactions with alkynes or other nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities depending on the nature of the substituents .
相似化合物的比较
- 3,5-Dimethylisoxazole-4-carboxylic acid
- 5,5-Dimethyl-2-isoxazoline
- 3,5-Dimethyl-4,5-dihydro-5-isoxazolecarboxylic acid
Comparison: While these compounds share a similar core structure, 3,5-DIMETHYL-4,5-DIHYDRO-5-ISOXAZOLECARBOXYLIC ACID is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
3,5-dimethyl-4H-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-4-3-6(2,5(8)9)10-7-4/h3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHXMZPMVWJQQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(C1)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649347 | |
| Record name | 3,5-Dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908248-87-3 | |
| Record name | 3,5-Dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327043.png)
![2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327045.png)

![8-Oxa-2-azaspiro[4.5]decane](/img/structure/B1327047.png)
![[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1327048.png)

![2-{[2-(2-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327060.png)

acetic acid](/img/structure/B1327063.png)
![3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B1327067.png)
![3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327068.png)
![(1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid](/img/structure/B1327069.png)
![3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327070.png)
![3-(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327071.png)
